N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features an indole ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Tetrazole Formation: The tetrazole ring can be formed by the cyclization of an appropriate nitrile with sodium azide.
Coupling Reactions: The indole and tetrazole intermediates can be coupled with a benzoyl chloride derivative to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and tetrazole rings can interact with various enzymes and receptors, potentially modulating their activity. The benzamide group may enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Has a carboxylic acid group instead of an amide.
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide.
Uniqueness
The presence of both the indole and tetrazole rings in N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may confer unique biological properties, such as enhanced binding to specific proteins or enzymes, compared to similar compounds.
Properties
Molecular Formula |
C17H14N6O |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14N6O/c1-11-20-21-22-23(11)13-5-2-4-12(10-13)17(24)19-16-7-3-6-15-14(16)8-9-18-15/h2-10,18H,1H3,(H,19,24) |
InChI Key |
YYJUHKDDBKRVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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